![molecular formula C9H10BrN B3273083 5-Bromo-2-cyclopropyl-4-methylpyridine CAS No. 579475-81-3](/img/structure/B3273083.png)
5-Bromo-2-cyclopropyl-4-methylpyridine
Overview
Description
5-Bromo-2-cyclopropyl-4-methylpyridine is a chemical compound that has attracted attention due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a relatively stable compound with a molecular weight of 212.09 g/mol .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-cyclopropyl-4-methylpyridine is C9H10BrN . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Scientific Research Applications
- Anti-Thrombolytic Activity : Researchers have investigated the anti-thrombolytic properties of compound A. In particular, one study found that a related pyridine derivative exhibited a significant percentage lysis value (41.32%) against clot formation in human blood .
6,6′-Dimethyl-3,3′-Bipyridine Synthesis: Compound A is employed in the synthesis of 6,6′-dimethyl-3,3′-bipyridine, which has applications in coordination complexes and ligand design .
Chemical Kinetics and Mechanisms
Understanding the mechanisms of reactions involving compound A is crucial for optimizing its applications. Here’s an example:
- Bromination Mechanism : Researchers have studied the bromination of related pyridine derivatives. For instance, the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester was investigated using online Raman analysis. This knowledge aids in designing efficient synthetic routes .
Materials Science and Liquid Crystals
Compound A’s unique structure makes it a potential candidate for various applications. Consider the following:
- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies have explored the electronic properties of compound A and related pyridine derivatives. These investigations suggest that certain derivatives could serve as chiral dopants in liquid crystal materials .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, which result in the formation of carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYULANOSLPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropyl-4-methylpyridine | |
CAS RN |
579475-81-3 | |
Record name | 5-bromo-2-cyclopropyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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